Fotemustine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Fotemustine is a chloroethylating nitrosourea with antineoplastic activity. Fotemustine alkylates guanine by forming chloroethyl adducts at the 6 position of guanine, resulting in N1-guanine and N3-cytosine cross linkages, inhibition of DNA synthesis, cell cycle arrest, and finally apoptosis. This agent is lipophilic and crosses the blood-brain barrier.

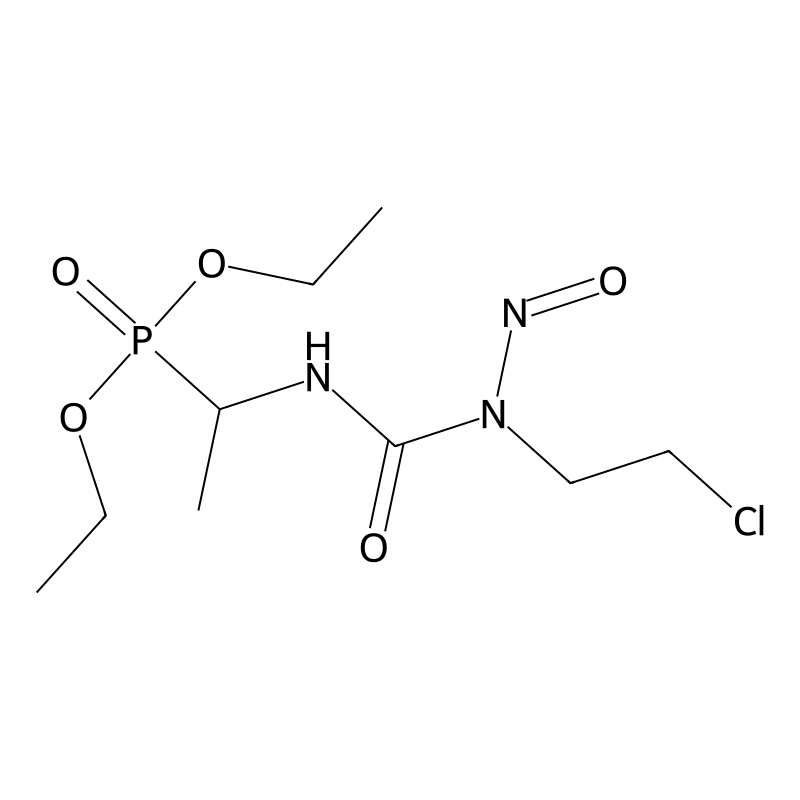

Fotemustine is a synthetic alkylating agent classified as a chloroethylnitrosourea, primarily used in the treatment of metastatic melanoma. Its chemical structure is defined by the formula , featuring a phosphonate group that enhances its reactivity and biological activity. Fotemustine operates by alkylating DNA, specifically targeting the O6 position of guanine, leading to the formation of interstrand cross-links that inhibit DNA replication and transcription, ultimately resulting in cell death .

The reaction scheme can be summarized as follows:

- Decomposition: Fotemustine decomposes to form 2-chloroethyl carbonium ions and isocyanate groups.

- Alkylation: These reactive species alkylate DNA at the O6 position of guanine, leading to cross-linking.

- Protein Modification: The isocyanate can also acylate proteins, contributing to its biological effects .

Fotemustine exhibits significant cytotoxicity against various cancer cell lines due to its ability to induce DNA damage through alkylation. Studies have shown that it is particularly effective in methyl excision repair-deficient tumor cells, which are more susceptible to its action . The compound has been evaluated against multiple tumor types, including melanoma and other solid tumors, where it has demonstrated efficacy comparable to other established chemotherapeutic agents .

The synthesis of Fotemustine involves several key steps:

- Carbamoylation: The initial step involves the reaction of diethylaminoethylphosphonate with 2-chloroethyl isocyanate.

- Nitrosation: Following carbamoylation, the compound undergoes nitrosation using sodium nitrite in acidic conditions to produce the active alkylating form.

- Purification: The final product is purified through techniques such as column chromatography to yield Fotemustine with high purity and yield .

Recent advancements have also explored ultrasound-assisted synthesis methods that enhance reaction efficiency and reduce environmental impact by minimizing solvent use .

Fotemustine is primarily indicated for the treatment of metastatic melanoma. Its role as an alkylating agent makes it valuable in chemotherapy regimens aimed at various cancers where traditional therapies may be ineffective. Additionally, ongoing research is investigating its potential applications in combination therapies and other malignancies due to its unique mechanism of action .

Fotemustine has been studied for its interactions with various drugs and biological molecules. Notably, it can increase the risk of methemoglobinemia when combined with certain anesthetics and analgesics such as benzocaine and bupivacaine. These interactions highlight the importance of monitoring drug combinations in clinical settings to avoid adverse effects .

In vitro studies have demonstrated that co-administration with agents like ellagic acid can inhibit Fotemustine's cytotoxic effects by blocking O6-guanine alkylation, suggesting potential strategies for mitigating toxicity while enhancing therapeutic efficacy .

Fotemustine belongs to a class of compounds known as nitrosoureas, which share similar mechanisms but differ in their chemical structures and specific applications. Below are some similar compounds along with a brief comparison:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Carmustine | C8H14ClN3O5 | Used for brain tumors; less reactive than Fotemustine |

| Lomustine | C8H14ClN3O6 | Effective for brain tumors; longer half-life |

| Semustine | C9H16ClN3O5 | Less toxic; used in combination therapies |

| Streptozocin | C8H10N3O7 | Selectively targets pancreatic cells; different mechanism |

Fotemustine's unique phosphonate group distinguishes it from other nitrosoureas, enhancing its reactivity and specificity toward DNA targets while providing a different pharmacological profile compared to its analogs .

O6-Methylguanine-DNA Methyltransferase Reactivation Pathways

The reactivation of O6-methylguanine-DNA methyltransferase represents a fundamental mechanism by which malignant cell populations acquire resistance to fotemustine and other alkylating agents. Fotemustine, a chloroethylating nitrosourea compound, exerts its cytotoxic effects through the formation of O6-chloroethylguanine DNA adducts, which subsequently lead to interstrand cross-links and cell death [1] [2]. The primary cellular defense against this mechanism involves the reactivation of O6-methylguanine-DNA methyltransferase, a DNA repair enzyme that removes alkyl groups from the O6 position of guanine residues [3] [4].

Research conducted on melanoma cell lines has demonstrated that acquired resistance to fotemustine directly correlates with the reactivation of previously silenced O6-methylguanine-DNA methyltransferase genes [3]. In these studies, parental MeWo melanoma cells initially displayed no detectable O6-methylguanine-DNA methyltransferase activity, rendering them sensitive to fotemustine treatment. However, following repeated exposure to fotemustine, resistant cell lines developed high levels of O6-methylguanine-DNA methyltransferase activity, with levels reaching between 0 and 1100 femtomoles per milligram of protein [3] [5].

The molecular mechanism underlying O6-methylguanine-DNA methyltransferase reactivation involves complex epigenetic modifications rather than gene amplification. Southern blot analysis has confirmed that O6-methylguanine-DNA methyltransferase gene amplification does not occur during the development of fotemustine resistance [3]. Instead, the reactivation process involves alterations in DNA methylation patterns, specifically hypermethylation within the gene body rather than the promoter region. This hypermethylation pattern appears paradoxical but is essential for maintaining O6-methylguanine-DNA methyltransferase gene expression [3] [6].

Studies utilizing the demethylating agent 5-azacytidine have provided crucial insights into the methylation-dependent regulation of O6-methylguanine-DNA methyltransferase reactivation [3]. Treatment with 5-azacytidine resulted in a significant decline in O6-methylguanine-DNA methyltransferase activity and partial reversion of cells to their original fotemustine-sensitive phenotype. This observation supports the hypothesis that DNA hypermethylation, specifically within the gene body, is responsible for O6-methylguanine-DNA methyltransferase gene reactivation and subsequent fotemustine resistance [3].

The reactivation pathway also involves transcriptional and post-transcriptional regulatory mechanisms. Both O6-methylguanine-DNA methyltransferase messenger RNA and protein expression levels were significantly elevated in fotemustine-resistant cell lines compared to parental controls [3]. The transcriptional upregulation of O6-methylguanine-DNA methyltransferase is mediated by several signaling pathways, including the nuclear factor kappa B pathway, which shows increased activity in glioma-initiating cells with stem-like properties [7].

Experimental validation of the O6-methylguanine-DNA methyltransferase reactivation mechanism has been achieved through the use of specific inhibitors. Treatment with O6-benzylguanine, a competitive inhibitor of O6-methylguanine-DNA methyltransferase, successfully restored fotemustine sensitivity in resistant cell lines [3] [4]. This pharmacological intervention demonstrates the direct causal relationship between O6-methylguanine-DNA methyltransferase activity and fotemustine resistance, confirming that enzyme reactivation is the primary mechanism underlying acquired resistance.

The clinical relevance of O6-methylguanine-DNA methyltransferase reactivation has been demonstrated in studies correlating promoter methylation status with treatment outcomes. In glioma patients treated with fotemustine, those with methylated O6-methylguanine-DNA methyltransferase promoters showed a disease control rate of 66.5%, while all patients with unmethylated promoters experienced disease progression [8] [9]. This correlation underscores the predictive value of O6-methylguanine-DNA methyltransferase status for fotemustine therapy efficacy.

Epigenetic Regulation of DNA Repair Enzyme Expression

The epigenetic regulation of DNA repair enzyme expression represents a sophisticated mechanism through which malignant cells modulate their response to alkylating agents such as fotemustine. This regulatory network encompasses DNA methylation, histone modifications, and chromatin remodeling processes that collectively determine the expression levels of critical repair enzymes [10] [11].

DNA methylation patterns play a central role in regulating O6-methylguanine-DNA methyltransferase expression. The O6-methylguanine-DNA methyltransferase gene contains a CpG island spanning 762 base pairs with 98 CpG sites located within the promoter region [4] [12]. Hypermethylation of this CpG island results in transcriptional silencing through the recruitment of methyl-CpG-binding proteins and associated chromatin-modifying complexes [13] [14]. However, the relationship between DNA methylation and O6-methylguanine-DNA methyltransferase expression is more complex than initially understood, as evidenced by the paradoxical role of gene body methylation in maintaining expression [6].

Research has revealed that gene body cytosine modifications serve a functional role in regulating O6-methylguanine-DNA methyltransferase expression levels [6]. In glioblastoma samples with unmethylated promoters, higher levels of gene body cytosine modification correlated with increased gene expression. Treatment with decitabine, a hypomethylating agent, induced hypomethylation across the O6-methylguanine-DNA methyltransferase gene body and corresponded with decreased gene expression levels in both lymphoblastoid and glioblastoma cell lines [6].

Histone modifications constitute another critical layer of epigenetic regulation affecting DNA repair enzyme expression. Studies examining the chromatin state of the O6-methylguanine-DNA methyltransferase promoter have identified specific histone marks associated with gene silencing and activation [13] [15] [14]. Histone H3 lysine 9 dimethylation and trimethylation serve as repressive marks, while histone H3 lysine 4 methylation and histone acetylation promote transcriptional activation [15] [14].

The interplay between DNA methylation and histone modifications creates a self-reinforcing epigenetic state that maintains either O6-methylguanine-DNA methyltransferase expression or silencing [13] [15]. In O6-methylguanine-DNA methyltransferase-negative cell lines, histone H3 lysine 9 dimethylation and methyl-CpG-binding protein 2 binding were consistently observed regardless of DNA methylation status [14]. This observation suggests that histone modifications may be more fundamental to O6-methylguanine-DNA methyltransferase silencing than DNA hypermethylation alone.

Chromatin remodeling complexes contribute to the dynamic regulation of DNA repair gene expression through ATP-dependent nucleosome repositioning and histone variant exchange [16]. These complexes respond to DNA damage signals and facilitate the recruitment of repair factors to sites of genomic instability. In the context of fotemustine resistance, chromatin remodeling enables the accessibility of transcription factors to O6-methylguanine-DNA methyltransferase regulatory elements, thereby promoting gene reactivation [17] [16].

The regulation of other DNA repair enzymes also contributes to fotemustine resistance through epigenetic mechanisms. Mismatch repair genes, including MLH1, MSH2, MSH6, and PMS2, are subject to epigenetic silencing that correlates with alkylating agent resistance [10] [18]. Hypermethylation of MLH1 promoter regions has been documented in colorectal cancers, leading to mismatch repair deficiency and subsequent resistance to DNA-damaging therapies [19] [15].

MicroRNA-mediated regulation represents an additional layer of epigenetic control over DNA repair enzyme expression. Studies have identified microRNA-221 and microRNA-222 as regulators of O6-methylguanine-DNA methyltransferase expression in glioblastoma cells [20]. These microRNAs target O6-methylguanine-DNA methyltransferase messenger RNA, inducing greater temozolomide-mediated cell death while simultaneously increasing DNA damage and chromosomal rearrangements [20].

The transcriptional regulation of O6-methylguanine-DNA methyltransferase involves multiple signaling pathways that respond to cellular stress and DNA damage. The p53 tumor suppressor protein plays a dual role in O6-methylguanine-DNA methyltransferase regulation, being required for damage-induced gene activation while simultaneously inhibiting basal promoter activity when overexpressed [21]. This complex relationship highlights the intricate balance between DNA repair capacity and cellular survival following genotoxic stress.

| Epigenetic Mechanism | Effect on MGMT Expression | Clinical Relevance | References |

|---|---|---|---|

| Promoter hypermethylation | Transcriptional silencing | Predictive biomarker for alkylating agent response [8] [9] | [4] [12] [13] |

| Gene body hypermethylation | Enhanced expression | Maintains MGMT activity in resistant cells [6] | [3] [6] |

| Histone H3K9 dimethylation | Repressive chromatin state | Associated with treatment resistance [14] | [15] [14] |

| Histone H3K4 methylation | Transcriptional activation | Correlates with MGMT expression [15] | [15] [17] |

| MicroRNA-221/222 regulation | Post-transcriptional silencing | Modulates treatment sensitivity [20] | [20] |

Cross-Resistance Phenomena with Alkylating Agents

Cross-resistance phenomena among alkylating agents represent a significant clinical challenge in the treatment of malignant diseases, with fotemustine resistance frequently associated with reduced sensitivity to other DNA-alkylating compounds. These cross-resistance patterns reflect shared mechanisms of cellular defense against DNA-damaging agents and highlight the importance of understanding common resistance pathways [22] [23] [24].

Studies examining melanoma cell lines selected for fotemustine resistance have demonstrated strong cross-resistance to other DNA-damaging agents, including cisplatin and etoposide [22]. In these investigations, MeWo melanoma cells selected for fotemustine resistance exhibited up to 26-fold increased relative resistance compared to parental cell lines. These fotemustine-resistant cells simultaneously displayed cross-resistance to cisplatin and etoposide, indicating shared resistance mechanisms among DNA-damaging agents [22].

The molecular basis of cross-resistance between fotemustine and other alkylating agents primarily involves the upregulation of O6-methylguanine-DNA methyltransferase activity [23] [24]. This enzyme provides protection against various O6-alkylating agents, including temozolomide, dacarbazine, and other chloroethylating nitrosoureas such as carmustine and lomustine [25] [23]. The broad substrate specificity of O6-methylguanine-DNA methyltransferase enables it to repair DNA adducts formed by structurally diverse alkylating agents, thereby conferring cross-resistance [25] [19].

However, cross-resistance patterns are not universal among all alkylating agents. Notably, melanoma cells resistant to temozolomide due to mismatch repair deficiency were not cross-resistant to fotemustine [26] [27] [5]. This selective resistance pattern reflects the different mechanisms of action between methylating agents like temozolomide and chloroethylating agents like fotemustine. Temozolomide-induced O6-methylguanine lesions require functional mismatch repair for cytotoxicity, while fotemustine-induced cross-links do not depend on this pathway [26] [18].

The role of mismatch repair in cross-resistance phenomena has been extensively characterized through studies of melanoma cell lines with impaired mismatch repair function [26] [5] [28]. One particularly informative case involved the MZ7 melanoma cell line, derived from a patient previously treated with dacarbazine, which exhibited high-level resistance to temozolomide without expressing O6-methylguanine-DNA methyltransferase [26] [5]. This resistance was attributed to impaired expression of MSH2 and MSH6, key components of the mismatch repair machinery. Importantly, these cells remained sensitive to fotemustine, demonstrating that mismatch repair deficiency confers selective rather than broad cross-resistance [26] [5].

Base excision repair pathways also contribute to cross-resistance patterns among alkylating agents [23] [24]. Poly(ADP-ribose) polymerase, a key enzyme in base excision repair, plays a pivotal role in processing DNA damage induced by alkylating agents. Upregulation of base excision repair activity provides cells with enhanced capacity to repair DNA lesions caused by multiple alkylating agents, contributing to cross-resistance [23] [24].

The clinical implications of cross-resistance phenomena have been documented in studies examining treatment outcomes across different alkylating agents. Analysis of glioblastoma patients treated with various alkylating agents has revealed that O6-methylguanine-DNA methyltransferase expression status consistently predicts treatment response regardless of the specific agent used [8] [19] [9]. This observation supports the central role of O6-methylguanine-DNA methyltransferase in mediating cross-resistance among O6-alkylating agents.

Experimental studies have identified molecular markers associated with cross-resistance patterns. The expression levels of DNA repair genes, including O6-methylguanine-DNA methyltransferase, MSH2, MSH6, MLH1, and PMS2, correlate with sensitivity patterns across multiple alkylating agents [29] [28]. Cells with high O6-methylguanine-DNA methyltransferase expression typically exhibit resistance to both methylating and chloroethylating agents, while mismatch repair-deficient cells show selective resistance to methylating agents only [28].

| Alkylating Agent | Cross-Resistance with Fotemustine | Underlying Mechanism | Clinical Evidence |

|---|---|---|---|

| Temozolomide | Partial (MGMT-dependent) [26] [5] | Shared O6-alkylguanine repair pathway [25] | MGMT status predicts response to both agents [8] [9] |

| Dacarbazine | Strong (MGMT-dependent) [30] [25] | Common methylating mechanism [25] | Sequential treatment protocols developed [30] |

| Carmustine | Strong (chloroethylating) [23] [24] | Similar DNA cross-linking mechanism [23] | Cross-resistance observed in glioma studies [24] |

| Cisplatin | Moderate (non-specific) [22] | Shared DNA damage response pathways [22] | Cross-resistance in melanoma cell lines [22] |

| Lomustine | Strong (chloroethylating) [19] [23] | Similar nitrosourea structure and mechanism [23] | Clinical cross-resistance documented [23] |

The development of strategies to overcome cross-resistance has focused on targeting the underlying resistance mechanisms. Combination approaches using O6-methylguanine-DNA methyltransferase inhibitors such as O6-benzylguanine or O6-(4-bromothenyl)guanine have shown promise in restoring sensitivity to multiple alkylating agents [4]. These agents deplete cellular O6-methylguanine-DNA methyltransferase activity, thereby sensitizing resistant cells to both fotemustine and cross-resistant alkylating agents [4].

The investigation of cross-resistance patterns has also revealed unexpected collateral sensitivity phenomena. Some studies have reported that alkylating agent-resistant cell lines display enhanced sensitivity to non-alkylating agents such as doxorubicin [31] [32]. This collateral sensitivity may provide therapeutic opportunities for sequential treatment strategies that exploit the altered cellular physiology of resistant cells [31].

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

UPB2NN83AR

QY93P3GN94

Therapeutic Uses

The indication "disseminated malignant melanoma", including cerebral metastases, is currently the preferential indication for fotemustine, administered alone or in combination with other anticancer agents.

/EXPERIMENTAL THERAPY:/ ... Patients with progressive glioblastoma multiforme after radiotherapy plus concomitant and/or adjuvant temozolomide received three-weekly doses (100-75 mg/ sq m) of fotemustine followed, after a 5-week rest, by fotemustine (100 mg/sq m) every 3 weeks for < or =1 year. Forty-three patients (29 M, 14 F; median age 51 years, range 34-68; median KPS 90) were enrolled. Progression-free survival at 6 months (PFS-6) was 20.9% (95% CI: 9-33%); three patients (7.1%) had partial response (PR); 15 (34.9%), disease stabilization (SD). The median survival was 6 months (95% CI: 5-7). O6-Methylguanine-DNA methyltransferase (MGMT) promoter status was methylated in 8 (18.6%) and unmethylated in 26 (60.5%) and not assessable in 9 (20.9%) patients, respectively. Disease control was 75% versus 34.6% in methylated and unmethylated MGMT patients (P = 0.044); no significant difference was found between groups for PFS-6 and survival. Grade 3 and 4 thrombocytopenia and neutropenia were observed in 20.9 and 16.3% of patients, during the induction phase, and in 0 and 9.5% patients during the maintenance phase, respectively. The findings of the present trial, that evaluate fotemustine in a homogeneous population, may represent a new benchmark for nitrosourea activity. Moreover, this is the first study to evaluate correlation between MGMT promoter status and outcome of fotemustine for relapsing glioblastoma multiforme previously treated with radiotherapy and temozolomide.

/EXPERIMENTAL THERAPY:/ ... This study investigated the impact of hepatic arterial chemotherapy in patients with ocular and cutaneous melanoma. In a retrospectively analyzed observational study, 36 consecutive patients with hepatic metastases from ocular or cutaneous melanoma were assigned for surgical hepatic port-catheter implantation. Fotemustine was delivered weekly for a 4-week period, followed by a 5-week rest and a maintenance period every 3 weeks until progression. Overall survival, response and toxicity were analysed and compared. After port-catheter implantation 30/36 patients were finally treated (18 with ocular and 12 with cutaneous melanoma). A median of 8 infusions per patient were delivered (range 3-24). 30% thrombocytopenia grade >or=3, 7% neutropenia grade >or= 3 but no nausea or vomiting grade >or= 3 were encountered. Nine out of 30 patients achieved partial remission, 10/30 stable disease; 11/30 patients were progressive. Median survival for all treated patients was 14 months. Partial remission and stable disease were associated with a survival advantage compared to progressive disease (19 vs. 5 months). No significant difference in survival was observed for ocular versus cutaneous melanoma. Serum LDH was a significant predictor of both response and survival. Hepatic arterial fotemustine chemotherapy was well tolerated. Meaningful response and survival rates were achieved in ocular as well as cutaneous melanoma. Careful patient selection in consideration of extra-hepatic involvement is crucial for the effectiveness of this treatment. Independent from the primary melanoma, it is debatable if patients with highly elevated serum-LDH may benefit from this approach.

For more Therapeutic Uses (Complete) data for Fotemustine (6 total), please visit the HSDB record page.

Mechanism of Action

Absorption Distribution and Excretion

After administration in /humans/ of the drug labelled with (14)C on the chloroethyl group, the radioactivity is slowly eliminated with a terminal half-life of 83 hours. About 50 to 60% of the radioactivity administered is detected in the urine, 30 to 40% of which is detected during the first 24 hours, but the unchanged molecule is not detected in the urine. 5% of the radioactivity is eliminated in the feces and less than 0.2% in the form of expired CO2.

In /humans/, during administration by intravenous infusion, the plasma levels of fotemustine are close to the steady-state value after 45 minutes. After the end of the infusion, plasma levels go down rapidly and three hours later the molecule can no longer be detected in the blood.

In animals, the tissue distribution is rapid and very extensive. Fotemustine crosses the blood-brain barrier (2 to 5 minutes after bolus administration in the rat, it is detected in the brain at sufficiently high levels to be active).

Metabolism Metabolites

Wikipedia

Drug Warnings

As no studies have been conducted, it is not recommended to use fotemustine in children in the present state of knowledge.

It is recommended not to administer the product to patients who have already received chemotherapy in the previous 4 weeks (or 6 weeks in the case of previous treatment with a nitrosourea).

Treatment can only be considered when the platelet count and/or granulocyte count is acceptable, with minimum values of 100,000/cu mm and 2000/cu mm respectively.

For more Drug Warnings (Complete) data for Fotemustine (10 total), please visit the HSDB record page.

Biological Half Life

The pharmacokinetics and metabolism of intravenously infused (14)C-fotemustine (about 100 mg/sq m) were examined in 2 cancer patients. Plasma levels of radioactivity increased to a maximum of 4.1 and 5.5 ug equivalents per g when the infusion stopped then declined triexponentially with mean half-lives of about 1/2, 10 and 80 hr for the initial, mid and terminal phases, respectively. ...